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molecular formula C14H10O2 B8515931 2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)- CAS No. 120552-88-7

2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)-

Cat. No. B8515931
M. Wt: 210.23 g/mol
InChI Key: YKVBOJPUYBYFAC-UHFFFAOYSA-N
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Patent
US04772755

Procedure details

Benzoquinone (6.3 g, 0.006 mole) was dissolved in 25 mL of dry THF and placed under nitrogen. The reaction was cooled to -78° C. and the solution prepared above was added slowly. The reaction was stirred at -78° C. for 1.5 hr and quenched with ammonium chloride solution. The mixture was extracted with ether, the ether phase washed with saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 0.91 g of a brown oil which crystallized while under vacuum. The crystals were further purified by flash column chromatography on silica using 1:4 EtOAc/hexane. The compound-bearing fractions were combined and concentrated in vacuo to yield 31% of the title 1,2-1,4 adduct.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH2:9]1[CH2:13]O[CH2:11][CH2:10]1>>[OH:7][C:4]1([C:11]#[C:10][C:9]2[CH:13]=[CH:3][CH:2]=[CH:1][CH:6]=2)[CH:5]=[CH:6][C:1](=[O:8])[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at -78° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution prepared
ADDITION
Type
ADDITION
Details
above was added slowly
CUSTOM
Type
CUSTOM
Details
quenched with ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the ether phase washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1(C=CC(C=C1)=O)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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